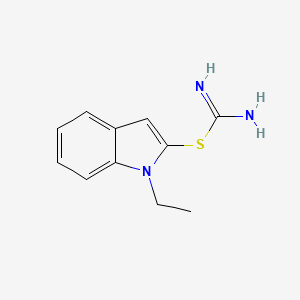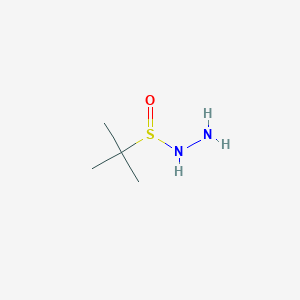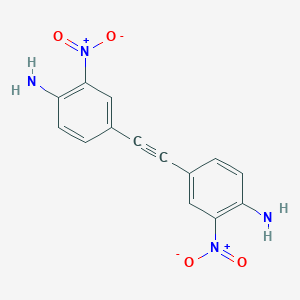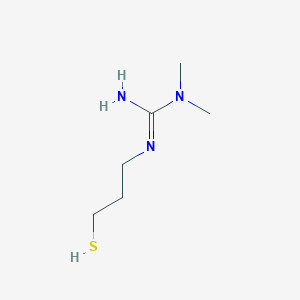
3-(3-Mercaptopropyl)-1,1-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is an organosulfur compound that features both a thiol group and a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine typically involves the reaction of 3-mercaptopropylamine with 1,1-dimethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Mercaptopropyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
3-(3-Mercaptopropyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of certain enzymes, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive inhibitor of glutamate decarboxylase, thereby affecting neurotransmitter levels in the brain.
Surface Modification: The thiol group forms strong bonds with metal surfaces, making it effective in modifying the properties of materials such as gold nanoparticles.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol functionality.
(3-Mercaptopropyl)trimethoxysilane: Used for surface modification and as a coupling agent.
Methyltrimethoxysilane: Employed in wood conservation and other industrial applications.
Uniqueness
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is unique due to its combination of a thiol group and a guanidine group, which imparts distinct chemical reactivity and biological activity. This bifunctional nature allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
Propriétés
Formule moléculaire |
C6H15N3S |
|---|---|
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
1,1-dimethyl-2-(3-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3S/c1-9(2)6(7)8-4-3-5-10/h10H,3-5H2,1-2H3,(H2,7,8) |
Clé InChI |
NMILTIFLEBWDIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NCCCS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



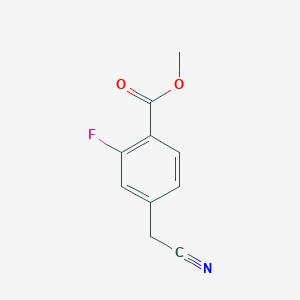
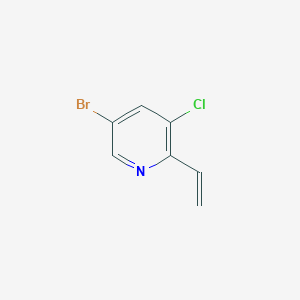
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


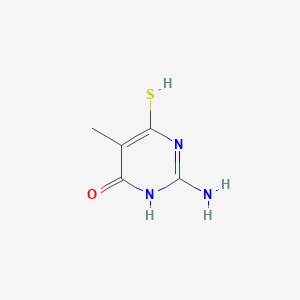
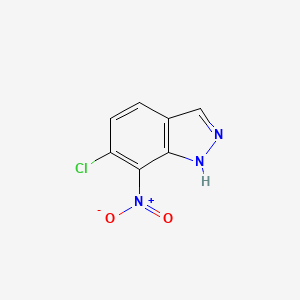
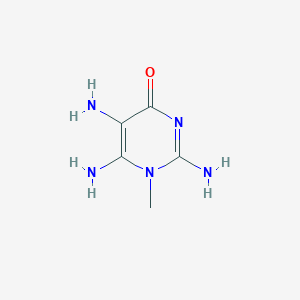
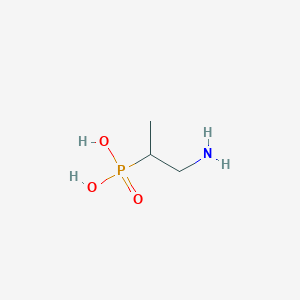
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
